METHYL 2-[(2-CHLOROACETYL)AMINO]-3-(1H-INDOL-3-YL)PROPANOATE METHYL 2-[(2-CHLOROACETYL)AMINO]-3-(1H-INDOL-3-YL)PROPANOATE
Brand Name: Vulcanchem
CAS No.: 108273-71-8
VCID: VC0033903
InChI: InChI=1S/C14H15ClN2O3/c1-20-14(19)12(17-13(18)7-15)6-9-8-16-11-5-3-2-4-10(9)11/h2-5,8,12,16H,6-7H2,1H3,(H,17,18)
SMILES: COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCl
Molecular Formula: C14H15ClN2O3
Molecular Weight: 294.73 g/mol

METHYL 2-[(2-CHLOROACETYL)AMINO]-3-(1H-INDOL-3-YL)PROPANOATE

CAS No.: 108273-71-8

Main Products

VCID: VC0033903

Molecular Formula: C14H15ClN2O3

Molecular Weight: 294.73 g/mol

METHYL 2-[(2-CHLOROACETYL)AMINO]-3-(1H-INDOL-3-YL)PROPANOATE - 108273-71-8

CAS No. 108273-71-8
Product Name METHYL 2-[(2-CHLOROACETYL)AMINO]-3-(1H-INDOL-3-YL)PROPANOATE
Molecular Formula C14H15ClN2O3
Molecular Weight 294.73 g/mol
IUPAC Name methyl 2-[(2-chloroacetyl)amino]-3-(1H-indol-3-yl)propanoate
Standard InChI InChI=1S/C14H15ClN2O3/c1-20-14(19)12(17-13(18)7-15)6-9-8-16-11-5-3-2-4-10(9)11/h2-5,8,12,16H,6-7H2,1H3,(H,17,18)
Standard InChIKey KDURQOJTVSURJA-UHFFFAOYSA-N
SMILES COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCl
Canonical SMILES COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCl
PubChem Compound 2794913
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator